molecular formula C30H42N2O2 B14165629 9,10-Anthracenedione, 1,4-bis(octylamino)- CAS No. 86302-54-7

9,10-Anthracenedione, 1,4-bis(octylamino)-

Cat. No.: B14165629
CAS No.: 86302-54-7
M. Wt: 462.7 g/mol
InChI Key: KMXFRCYPNDOWHZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis(octylamino)-: is an organic compound with the molecular formula C30H42N2O2 . It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of two octylamino groups attached to the 1 and 4 positions of the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis(octylamino)- typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 9,10-Anthracenedione, 1,4-bis(octylamino)- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis(octylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and anthracene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis(octylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis(octylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,4-bis(octylamino)- is unique due to its specific substitution pattern and the presence of long octyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .

Properties

CAS No.

86302-54-7

Molecular Formula

C30H42N2O2

Molecular Weight

462.7 g/mol

IUPAC Name

1,4-bis(octylamino)anthracene-9,10-dione

InChI

InChI=1S/C30H42N2O2/c1-3-5-7-9-11-15-21-31-25-19-20-26(32-22-16-12-10-8-6-4-2)28-27(25)29(33)23-17-13-14-18-24(23)30(28)34/h13-14,17-20,31-32H,3-12,15-16,21-22H2,1-2H3

InChI Key

KMXFRCYPNDOWHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=C2C(=C(C=C1)NCCCCCCCC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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